molecular formula C8H16N2O4S B084558 Met-Ser CAS No. 14517-43-2

Met-Ser

Katalognummer B084558
CAS-Nummer: 14517-43-2
Molekulargewicht: 236.29 g/mol
InChI-Schlüssel: WEDDFMCSUNNZJR-WDSKDSINSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
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Beschreibung

Methionine (Met) and Serine (Ser) are essential and non-essential amino acids, respectively, playing crucial roles in protein synthesis and metabolism. While direct studies on "Met-Ser" as a compound are limited, insights can be drawn from the synthesis and roles of these amino acids and their interactions within biological systems.

Synthesis Analysis

Methionine (Met) is an essential amino acid, meaning it cannot be synthesized by the human body and must be obtained from the diet. Serine (Ser), however, can be synthesized in the body from other metabolites such as glycine or threonine through various biochemical pathways. The synthesis of Met and Ser involves complex regulatory mechanisms that ensure their availability for protein synthesis and other metabolic functions. For instance, the methionine salvage pathway is crucial for recycling Met from methylthioadenosine, highlighting its importance in sustaining essential metabolic processes (Sauter et al., 2013).

Molecular Structure Analysis

The molecular structures of Met and Ser are characterized by their side chains; Met has a sulfur-containing side chain, while Ser features a hydroxymethyl group. These structural features confer specific chemical properties and reactivities to each amino acid, influencing their roles in proteins and metabolic pathways. The sulfur atom in Met's side chain is reactive and can participate in methylation reactions, while Ser's hydroxymethyl group is involved in hydrogen bonding and can be phosphorylated in cellular signaling processes.

Chemical Reactions and Properties

Methionine is critical for initiating protein synthesis in eukaryotic cells, as it is the first amino acid incorporated into the nascent polypeptide chain. It also plays a vital role in the transmethylation process, contributing to the synthesis of S-adenosylmethionine (SAM), a universal methyl donor. Serine participates in various metabolic reactions, including serving as a precursor for the synthesis of other amino acids like glycine and cysteine, and in the biosynthesis of phospholipids and the neurotransmitter, serotonin. Both amino acids undergo specific post-translational modifications, impacting protein function and regulation (Mocibob et al., 2016).

Wissenschaftliche Forschungsanwendungen

  • Surface-Enhanced Raman Spectroscopy (SERS) for Amino Acids Analysis : A study by Brambilla et al. (2013) explored the use of a portable Raman spectrometer for SERS analysis of amino acids, including methionine (Met), and peptides. This approach is significant for the analysis of archaeological materials and biological molecules (Brambilla et al., 2013).

  • Recombinant Human Met-ase-1 in NK Cells : Smyth et al. (1995) described the expression of recombinant human Met-ase-1, a cytotoxic lymphocyte serine protease, in natural killer cells. This research contributes to understanding the role of Met-ase-1 in immune responses and may have implications for cancer therapy (Smyth et al., 1995).

  • Gene Expression in Ovarian Cancer : Bignotti et al. (2007) investigated gene expression profiles in ovarian serous papillary carcinomas to identify genes differentially expressed in metastatic tumors compared to primary tumors. This research aids in understanding the molecular mechanisms of cancer progression and metastasis (Bignotti et al., 2007).

  • MET and Phospho-BAD in Lung Cancer : Sun et al. (2013) examined the correlation between MET and phospho-BAD(Ser-136) expression in non-small cell lung cancer, exploring their association with clinicopathologic parameters and overall survival. This study contributes to the understanding of lung cancer progression and potential therapeutic targets (Sun et al., 2013).

  • Medical Expulsive Therapy in Urolithiasis : Sridharan and Sivaramakrishnan (2017) conducted a network meta-analysis of randomized controlled trials to compare the effectiveness of various drugs in treating urolithiasis. This research provides valuable insights for medical treatment strategies in this field (Sridharan & Sivaramakrishnan, 2017).

Wirkmechanismus

Target of Action

The primary target of Met-Ser is the c-Met receptor , a tyrosine kinase belonging to the MET family . This receptor is expressed on the surfaces of various cells and plays a crucial role in non-small cell lung cancers (NSCLC) with activating mutations . Pathologic activation of MET can be achieved with increased number of gene copies overexpression, or decreased protein degradation through several mechanisms, including mutations, amplifications, or fusions .

Mode of Action

Met-Ser interacts with its targets, primarily the c-Met receptor, resulting in a series of intracellular signals that mediate various cellular processes. The interaction of Met-Ser with its targets can stimulate various downstream signaling pathways in tumor cells, such as PI3K/AKT, JAK/STAT, Ras/MAPK, SRC, and Wnt/β-catenin .

Biochemical Pathways

Met-Ser affects several biochemical pathways. For instance, it is involved in the methionine biosynthesis pathway . In this pathway, Met-Ser, as a methionine transporter, increases production yield and specificity . Moreover, Met-Ser is involved in the MET signaling pathway , which is implicated in various facets of metastasis, including the promotion of tumor proliferation in primary and distal metastatic organs, facilitating cellular migration and invasion into the vasculature, triggering epithelial-mesenchymal transition, and enhancing cancer stem cell-like properties .

Pharmacokinetics

The pharmacokinetics of Met-Ser, like other peptides, is influenced by factors such as stability, half-life, and bioavailability . Peptides with N-termini residues of Met, Ser, Ala, Thr, Val, or Gly typically have longer half-lives, whereas Phe, Leu, Asp, Lys, or Arg at N-termini tend to yield shorter half-lives

Result of Action

The molecular and cellular effects of Met-Ser’s action are primarily related to its role in cancer progression . Aberrant HGF/c-Met axis activation, which is closely related to c-Met gene mutations, overexpression, and amplification, promotes tumor development and progression . These effects are mediated by the activation of various signaling pathways, leading to changes in cell proliferation, migration, and survival .

Action Environment

The action, efficacy, and stability of Met-Ser can be influenced by various environmental factors. For instance, in the context of ecological restoration , the action of Met-Ser can be influenced by factors such as soil composition, temperature, and moisture levels . In the context of cancer treatment , the tumor microenvironment can also influence the action of Met-Ser

Eigenschaften

IUPAC Name

(2S)-2-[[(2S)-2-amino-4-methylsulfanylbutanoyl]amino]-3-hydroxypropanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H16N2O4S/c1-15-3-2-5(9)7(12)10-6(4-11)8(13)14/h5-6,11H,2-4,9H2,1H3,(H,10,12)(H,13,14)/t5-,6-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WEDDFMCSUNNZJR-WDSKDSINSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSCCC(C(=O)NC(CO)C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CSCC[C@@H](C(=O)N[C@@H](CO)C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H16N2O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

236.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Met-Ser

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: Can Met-Ser act as a recognition motif for proteolytic cleavage?

A1: Yes. Research shows that the presence of Met-Ser within a protein sequence can act as a cleavage site for certain enzymes. For instance, Pseudomonas aeruginosa elastase inactivates human alpha 1-proteinase inhibitor by cleaving the peptide bond between Pro357 and Met358. [] This cleavage leads to local changes near the active site, impacting the inhibitor's function. []

Q2: Does Met-Ser play a role in copper binding in certain proteins?

A2: Yes. Studies on Mets motifs, methionine-rich sequences found in copper transport proteins like Ctr1, Pco, and Cop, reveal that the Met-Ser sequence can contribute to copper binding. Specifically, the peptide Mets7-PcoC with the sequence Met-Thr-Gly-Met-Lys-Gly-Met-Ser exhibits selective binding to Cu(I) via its three methionine residues. []

Q3: Is there evidence suggesting Met-Ser's involvement in phosphorylation events?

A3: Yes. Research indicates that Met-Ser can be part of phosphorylation sites in certain proteins. For example, in yeast pyruvate dehydrogenase, the sequence Tyr-Gly-Gly-His-Ser(P)-Met-Ser-Asp-Pro-Gly-Thr-Thr-Tyr-Arg is a phosphorylation site targeted by pyruvate dehydrogenase kinase. [, ] Similarly, the peptide Ser-Arg-Ser-Met-Ser(P)-Val-Ser-Arg from Mytilus paramyosin also demonstrates phosphorylation at the serine residue. []

Q4: What is the molecular formula and weight of Met-Ser?

A4: The molecular formula of Met-Ser is C9H18N2O5S. Its molecular weight is 266.32 g/mol.

Q5: How can researchers determine the amino acid sequence of a peptide containing Met-Ser?

A5: Researchers utilize techniques like Edman degradation, mass spectrometry, and high-performance liquid chromatography (HPLC) to determine the amino acid sequence of peptides, including those containing Met-Ser. [, ]

Q6: Are there potential applications for Met-Ser containing peptides in drug development?

A7: Research suggests potential therapeutic applications for Met-Ser containing peptides. For example, a series of small-molecule peptides derived from monocyte migration inhibitory factors, including those with the Met-Ser sequence, have shown promise in preclinical studies for treating ischemic cerebrovascular disease. [] Another study highlighted the potential of Arg-Glu-Arg-Met-Ser-(3,5)-Dimethyladamantan-1-amine (RERMS-MEM), a compound incorporating an AβPP 5-mer peptide (RERMS) and memantine, as a potential NMDAR antagonist for Alzheimer's disease. []

Q7: What analytical techniques are employed to study the kinetics and interactions of Met-Ser containing peptides?

A8: Researchers utilize techniques like surface plasmon resonance (SPR), fluorescence depolarization, and circular dichroism to study the binding kinetics and interactions of Met-Ser containing peptides with their targets. [, ]

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